sodium;2-phenylphenolate

Vue d'ensemble

Description

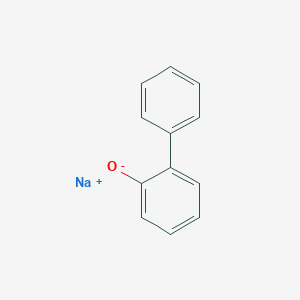

Sodium;2-phenylphenolate, also known as sodium orthophenyl phenol, is a chemical compound with the molecular formula C12H9NaO. It is the sodium salt of 2-phenylphenol and is commonly used as a disinfectant and preservative. This compound is known for its fungicidal and germicidal properties, making it valuable in various industrial and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium;2-phenylphenolate can be synthesized by treating 2-phenylphenol with sodium hydroxide. The reaction typically involves dissolving 2-phenylphenol in a suitable solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the pressure hydrolysis of chlorobenzene with sodium hydroxide at high temperatures. This process yields a mixture of ortho- and para-phenylphenols, which are then separated and purified. The ortho-phenylphenol is subsequently treated with sodium hydroxide to produce this compound .

Types of Reactions:

Neutralization Reactions: this compound undergoes neutralization reactions with acids to form 2-phenylphenol and the corresponding sodium salt of the acid.

Oxidation Reactions: It can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent and reaction conditions.

Substitution Reactions: this compound can participate in substitution reactions where the phenolate ion acts as a nucleophile, replacing other groups in organic molecules.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Solvents: Ethanol, water.

Major Products Formed:

Neutralization: 2-Phenylphenol and sodium salts.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted phenol derivatives.

Applications De Recherche Scientifique

Industrial Applications

-

Disinfectants and Sanitizers

- Sodium ortho-phenylphenate is widely used as an active ingredient in disinfectants for hospitals, food processing plants, and household cleaning products. Its efficacy against bacteria, yeasts, and molds makes it suitable for various sanitation purposes .

- Case Study : In a study evaluating the germicidal efficiency of sodium ortho-phenylphenate on stainless steel surfaces, concentrations demonstrated adequate antimicrobial activity against common pathogens .

-

Preservatives

- This compound acts as a preservative in glues, adhesives, and coatings, preventing microbial growth that could compromise product integrity .

- Application in Agriculture : It is also utilized as a fungicide in agricultural settings to control fungal growth on stored crops such as fruits and vegetables .

- Textile Industry

- Rubber and Plastics

- Food Packaging

Safety and Environmental Considerations

Despite its widespread use, sodium ortho-phenylphenate has been associated with potential health risks. Studies indicate that it may exhibit carcinogenic properties under certain conditions, particularly in animal models . Therefore, regulatory measures are essential to manage exposure levels during manufacturing and application processes.

Comparative Applications Table

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Disinfectants | Surface disinfectants for hospitals | Broad-spectrum antimicrobial activity |

| Adhesives | Preservative in glue formulations | Prevents microbial growth |

| Agriculture | Fungicide for stored crops | Controls fungal and bacterial growth |

| Textile Industry | Protection in textile printing | Reduces microbial contamination |

| Food Packaging | Preservative in packaging materials | Extends shelf life |

Mécanisme D'action

The mechanism of action of sodium;2-phenylphenolate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The phenolate ion interacts with the lipid bilayer of microbial membranes, causing increased permeability and leakage of cellular contents. This action is particularly effective against fungi and bacteria, making it a potent disinfectant .

Comparaison Avec Des Composés Similaires

Sodium;4-phenylphenolate: Similar in structure but with the phenol group in the para position.

Sodium;2-hydroxybiphenyl: Another phenolate compound with similar properties.

Comparison:

Sodium;2-phenylphenolate: is unique due to its ortho position of the phenol group, which provides distinct reactivity and effectiveness as a disinfectant compared to its para counterpart.

Sodium;2-hydroxybiphenyl: shares similar applications but differs in its molecular structure, leading to variations in its chemical behavior and effectiveness in different applications.

This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial use.

Propriétés

IUPAC Name |

sodium;2-phenylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQXVLVXUFHGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.